6-Phenyl-4H-benzo[1,4]oxazin-3-one
Description
Historical Context and Significance of Benzoxazinone (B8607429) Scaffolds in Academic Research
The benzoxazinone framework represents a cornerstone in the field of heterocyclic chemistry, garnering significant attention from the academic and pharmaceutical communities. These bicyclic structures, which fuse a benzene (B151609) ring with an oxazine (B8389632) ring, are prevalent in numerous natural products and have been the subject of extensive synthetic and medicinal chemistry research. uomosul.edu.iq The first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one was reported in 1902, marking the beginning of over a century of investigation into this versatile chemical class.
Benzoxazinone derivatives are noted for their extensive and varied pharmacological profiles. uomosul.edu.iq Academic research has unveiled a wide array of biological activities, establishing these compounds as promising leads for drug discovery. The inherent chemical properties of the benzoxazinone core allow for diverse molecular interactions, leading to a range of therapeutic effects.
Key biological activities identified in various benzoxazinone derivatives include:
Anticancer: Certain benzoxazinones have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer. nih.govacs.org
Antimicrobial: The scaffold has been shown to possess both antibacterial and antifungal properties. uomosul.edu.iq
Anti-inflammatory: Numerous derivatives have been investigated for their potential to mitigate inflammatory processes. nih.gov
Antiviral: Research has indicated activity against viruses, including HIV. uomosul.edu.iq
Enzyme Inhibition: Benzoxazinones have been identified as inhibitors of various enzymes, such as α-chymotrypsin and protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govacs.org
Central Nervous System Activity: Some analogues have been explored for applications as anxiolytics and anticonvulsants. nih.gov
Other Activities: The biological scope of benzoxazinones also extends to antimalarial, antitubercular, and antidiabetic properties. uomosul.edu.iq
The breadth of these activities underscores the therapeutic potential encapsulated within the benzoxazinone structure.
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for drug design. The 1,4-benzoxazinone backbone is widely recognized as such a scaffold. nih.gov Its structural rigidity, combined with the presence of multiple sites for chemical modification, allows for the systematic development of derivatives with tailored selectivity and potency. nih.gov
The utility of the 1,4-benzoxazinone scaffold is evident in its application as a foundational structure for creating novel therapeutic agents. For instance, researchers have used the 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one moiety as a headgroup to develop potent and selective β2-adrenoceptor agonists. Similarly, hybrid molecules incorporating the benzoxazinone scaffold have been synthesized to create potent herbicides by targeting the PPO enzyme. acs.org The ability to functionalize the scaffold at various positions enables chemists to fine-tune the molecule's pharmacodynamic and pharmacokinetic properties, making it an invaluable tool in the design of new drugs.
Focus on 6-Phenyl-4H-benzonih.govnih.govoxazin-3-one: An Academic Research Perspective
While the benzoxazinone class as a whole is well-documented, the level of investigation can vary significantly between specific isomers and derivatives.
The substitution pattern on the benzoxazinone core is a critical determinant of its biological activity. Structure-activity relationship (SAR) studies on related benzoxazinone series have shown that the nature and position of substituents can profoundly influence potency and selectivity. nih.govnih.gov For example, studies on 2-aryl substituted benzoxazinones have demonstrated that substituents on the phenyl ring can modulate enzyme inhibitory activity. nih.gov
The introduction of a phenyl group at the 6-position of the 4H-benzo nih.govnih.govoxazin-3-one core would be expected to significantly alter the molecule's electronic and steric properties. This modification could lead to novel interactions with biological targets, potentially unlocking new therapeutic applications or enhancing existing activities observed in other benzoxazinone derivatives. A detailed investigation would be justified to explore these possibilities and expand the known chemical space and biological profile of the benzoxazinone family.
Despite the theoretical interest, a review of publicly available academic literature indicates a notable lack of specific research focused on 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one. Searches of chemical and biomedical databases did not yield dedicated studies on its synthesis, characterization, or biological evaluation. While research exists for other phenyl-substituted benzoxazinones (e.g., 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one) and other 6-substituted derivatives (e.g., 6-iodo-2-phenyl-4H-3,1-benzoxazin-4-one), the 6-phenyl isomer of the 1,4-oxazin-3-one scaffold appears to be an under-investigated area. researchgate.net
Future research trajectories for this compound would logically begin with the development of a reliable synthetic route, followed by comprehensive spectroscopic and crystallographic characterization. Subsequently, the compound could be screened against a wide range of biological targets to identify any potential therapeutic activities, thereby establishing a foundation for future medicinal chemistry efforts.
An in-depth exploration of the synthetic pathways and chemical behavior of 6-Phenyl-4H-benzo umich.edursc.orgoxazin-3-one and its related derivatives reveals a variety of sophisticated chemical strategies. These methods are crucial for accessing this heterocyclic scaffold, which is a key component in numerous biologically active molecules. This article focuses exclusively on the synthetic methodologies and chemical transformations pertinent to this specific class of compounds.
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-phenyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H11NO2/c16-14-9-17-13-7-6-11(8-12(13)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
YPWCRGUKUYPABP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Phenyl 4h Benzoumich.edursc.orgoxazin 3 One and Its Derivatives
Cyclization Reactions for Benzoxazinone Ring Formation
Transition-Metal Catalyzed Coupling Reactions for Benzoxazinone Scaffolds
Transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems like benzoxazinones. These methods often provide high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed carbonylation reactions represent a significant advancement in the synthesis of benzoxazinone structures. These reactions typically involve the coupling of an ortho-substituted aryl halide with a suitable nitrogen-containing component in the presence of carbon monoxide and a palladium catalyst.
A notable method involves a domino carbonylation-cyclization process. In this approach, readily available ortho-iodophenols undergo a palladium-catalyzed carbonylative coupling with cyanamide, utilizing molybdenum hexacarbonyl (Mo(CO)₆) as a carbon monoxide source. This is followed by a spontaneous intramolecular cyclization to yield 4H-1,3-benzoxazin-4-ones in moderate to excellent yields. nih.govresearchgate.netnih.gov This methodology has been successfully extended to more challenging ortho-bromophenols. nih.govresearchgate.net To enhance the practicality and safety of this method, various non-gaseous CO-releasing reagents, such as oxalyl chloride, phenyl formate, and 9-methylfluorene-9-carbonyl chloride, have been effectively employed as alternatives to Mo(CO)₆. nih.govresearchgate.net
Another application of palladium catalysis is in the synthesis of 1,4-benzodiazepin-5-one skeletons, which are structurally related to benzoxazinones. This involves the carbonylation of o-bromoaniline derivatives. mdpi.com For instance, the reaction of an appropriate o-bromoaniline with carbon monoxide (4–5 atm) in the presence of 10 mol % palladium acetate (B1210297) (Pd(OAc)₂) and 1 mol % triphenylphosphine (B44618) (PPh₃) in hexamethylphosphoramide (B148902) (HMPA) at 100 °C leads to the formation of the desired diazepinone ring system. mdpi.com
Furthermore, palladium catalysis has been utilized in the synthesis of 4-sila-4H-benzo[d] researchgate.netepa.govoxazines through an intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates. semanticscholar.org This reaction demonstrates the versatility of palladium in forming silicon-containing heterocyclic analogs of benzoxazinones. semanticscholar.org
Table 1: Examples of Palladium-Catalyzed Carbonylation for Benzoxazinone Synthesis
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
| ortho-Iodophenols | Pd-catalyst, Mo(CO)₆, Cyanamide | 4H-1,3-Benzoxazin-4-ones | Moderate to Excellent | nih.govresearchgate.netnih.gov |
| ortho-Bromophenols | Pd-catalyst, Mo(CO)₆, Cyanamide | 4H-1,3-Benzoxazin-4-ones | Lower than iodides | nih.govresearchgate.net |
| o-Bromoaniline derivatives | Pd(OAc)₂, PPh₃, CO | 1,4-Benzodiazepin-5-one | - | mdpi.com |
Copper-catalyzed reactions provide an efficient and economical alternative for the synthesis of benzoxazinone derivatives. A one-pot copper(I) chloride (CuCl)-catalyzed decarboxylative coupling has been developed to produce 2-substituted-4H-benzo[d] researchgate.netepa.govoxazin-4-ones. mdpi.com This method utilizes readily available α-keto acids and anthranilic acids as starting materials and proceeds under mild conditions. mdpi.com The reaction is believed to proceed through an amidation process, offering good yields for a variety of substituted anthranilic acids and α-keto acids, including those with alkyl, aryl, and heteroaryl groups. mdpi.com
Another facile and efficient copper-catalyzed method involves a tandem intramolecular C-N coupling/rearrangement sequence to synthesize 4H-3,1-benzoxazin-4-one derivatives. nih.govacs.org This approach highlights the utility of copper catalysis in constructing N-heterocycles through novel reaction pathways. nih.govacs.org
Rhodium catalysis has been explored for the direct carbonylation of C-H bonds. While specific examples for 6-phenyl-4H-benzo researchgate.netnih.govoxazin-3-one are not detailed, the general principle has been demonstrated in related systems. For instance, the direct carbonylation of ortho C-H bonds in the benzene (B151609) ring of N-phenylpyrazoles has been achieved using ruthenium or rhodium complexes. nih.gov This reaction, conducted in the presence of carbon monoxide and ethylene, results in the site-selective carbonylation to form ethyl ketones. nih.gov The choice of solvent is critical, with N,N-dimethylacetamide (DMA) providing the best results. nih.gov This methodology suggests the potential for rhodium-catalyzed ortho-carbonylation in the synthesis of functionalized benzoxazinone systems.
Tandem Reaction Approaches for 1,4-Benzoxazinone Synthesis
Tandem, or cascade, reactions offer a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps.
The Smiles rearrangement is a well-established intramolecular nucleophilic aromatic substitution that has been effectively employed in the synthesis of 1,4-benzoxazinone derivatives. This rearrangement has been shown to be a more efficient synthetic route compared to conventional methods for preparing certain benzoxazinones. nih.gov
A series of novel 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-one derivatives have been synthesized using a multi-step sequence that includes a Smiles rearrangement as a key step. nih.gov This synthetic pathway has been utilized to create compounds with various substituents for structure-activity relationship (SAR) studies. nih.gov For instance, derivatives of benzo[b] researchgate.netnih.govoxazin-3(4H)-one carrying fluorine, bromine, and chlorine atoms on the benzene ring, or with benzyl, cyclohexyl, and n-hexyl groups attached to the nitrogen atom, have been successfully synthesized via this rearrangement. researchgate.netepa.gov
Convergent synthesis involves the preparation of individual fragments of a target molecule, which are then assembled in the final steps. This approach is often more efficient for the synthesis of complex structures.
An efficient one-pot convergent approach for the synthesis of 2-aryl-4H-benzo[d] researchgate.netepa.govoxazin-4-ones has been developed. researchgate.net This method utilizes commercially available anthranilic acids and α-keto acids as starting materials, with inexpensive copper chloride (CuCl) as the catalyst. researchgate.net The synthesis of 2-phenyl-4H-benzo[d] researchgate.netepa.govoxazin-4-one has been successfully achieved in high yields from anthranilic acid and benzoyl chloride. ubaya.ac.id
Furthermore, a biocatalytic decarboxylative Michael addition has been reported for the synthesis of 1,4-benzoxazinone derivatives, demonstrating a green chemistry approach. nih.gov This reaction, catalyzed by Candida antarctica lipase (B570770) B, proceeds through a multi-step sequence of Michael addition, ester hydrolysis, and decarboxylation in a one-pot process. nih.gov
Derivatization and Functionalization Strategies of the 6-Phenyl-4H-benzoresearchgate.netnih.govoxazin-3-one Core
The versatility of the 6-phenyl-4H-benzo researchgate.netnih.govoxazin-3-one scaffold lies in its amenability to a wide range of chemical modifications. These transformations can be strategically employed to fine-tune the molecule's physicochemical properties and biological activity. Key sites for derivatization include the benzene ring, the nitrogen atom of the oxazine (B8389632) ring, the C-2 position of the oxazine ring, and the incorporation of other heterocyclic moieties.
Substitution at Benzene Ring Positions
Modifications on the benzene ring of the benzoxazinone core are crucial for modulating biological activity. Novel 2H-benzo[b] researchgate.netnih.govoxazin-3(4H)-ones have been synthesized through a multi-step process involving condensation, reduction, O-alkylation, and a Smiles rearrangement, starting from materials like 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride. nih.gov This approach allows for the introduction of various substituents onto the aromatic ring, influencing the molecule's interaction with biological targets. For instance, the synthesis of 5-hydroxy-4H-benzo researchgate.netnih.govoxazin-3-ones has been explored to develop potent β2-adrenoceptor agonists. nih.gov
Furthermore, the synthesis of 4H-benzo[d] researchgate.netmdpi.comoxazines with substituted aryls at the C-2 position has shown remarkable effects on cell proliferation inhibition in breast cancer cell lines. nih.gov These findings highlight the importance of substitution patterns on the benzene ring for achieving desired pharmacological profiles.
Modifications on the Oxazine Ring Nitrogen (N-4 position)
The nitrogen atom at the N-4 position of the oxazine ring serves as a key handle for introducing diverse functionalities. One common strategy is N-alkylation. For example, a method for synthesizing novel 1,4-benzodiazepine (B1214927) derivatives involves the N-benzylation of methyl 1-arylaziridine-2-carboxylates. nih.gov Similarly, the synthesis of 1-aminoalkyl-6-phenyl-4H-s-triazolo(4,3-a)(1,4)-benzodiazepines, which act as CNS depressants, involves modifications at this nitrogen. google.com These examples demonstrate that N-substitution is a viable strategy to expand the chemical space and biological activities of benzoxazinone derivatives.
Functionalization at the C-2 Position of the Oxazine Ring
The C-2 position of the oxazine ring is another reactive site that allows for the introduction of various substituents. The synthesis of 2-phenyl-4H-benzo[d] researchgate.netmdpi.comoxazin-4-one has been achieved with high yields from anthranilic acid and benzoyl chloride. ubaya.ac.idresearchgate.net This reaction proceeds via nucleophilic attack of the amine group of anthranilic acid on the carbonyl carbon of benzoyl chloride, followed by intramolecular cyclization. ubaya.ac.id The resulting phenyl group at the C-2 position can be further modified to influence the molecule's properties.
Incorporation of Other Heterocyclic Moieties
Fusing other heterocyclic rings to the benzoxazinone core is a powerful strategy for creating novel chemical entities with enhanced biological activities. The synthesis of 1,4-benzoxazine fused heterocycles has been reviewed, highlighting the versatility of the 1,4-benzoxazin-3(4H)-one scaffold as a building block. researchgate.net For instance, a serendipitous synthesis of a compound containing both benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one moieties has been reported, showcasing the potential for creating complex hybrid molecules. nih.gov Additionally, the reaction of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with various reagents can lead to the formation of fused pyrazole (B372694) and other heterocyclic systems. raco.cat
Reaction Mechanisms in Benzoxazinone Synthesis and Transformation
Understanding the underlying reaction mechanisms is fundamental to the rational design and synthesis of benzoxazinone derivatives. Nucleophilic attack and elimination pathways are central to many of these transformations.
Nucleophilic Attack and Elimination Pathways
The synthesis of the benzoxazinone ring itself often involves a nucleophilic attack followed by a cyclization-elimination sequence. For example, the reaction of anthranilic acid with acid chlorides proceeds through the acylation of the amino group, followed by an intramolecular nucleophilic attack of the carboxylate on the newly formed amide, leading to the cyclized benzoxazinone. ubaya.ac.iduomosul.edu.iq
A plausible mechanism for the synthesis of 2-aminobenzoxazin-4-ones involves the initial formation of an amide from anthranilic acid, which is a key step in the transformation. mdpi.com Similarly, in the reaction of anthranilic acids with ortho esters, the formation of an iminium intermediate via proton exchange and loss of ethanol (B145695) is a critical step. mdpi.comnih.gov Subsequent ring closure and elimination of another ethanol molecule yield the final benzoxazinone product. mdpi.comnih.gov The aminolysis of benzoxazinones, where a nucleophilic amine attacks the carbonyl carbon leading to ring opening and subsequent formation of amides, is another example of a nucleophilic pathway. raco.cat Furthermore, palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides utilizes paraformaldehyde as a carbonyl source, proceeding through a tandem intramolecular C-N coupling and rearrangement process. researchgate.net
Cationic Ring Opening Polymerization Mechanisms of Related Benzoxazines
The ring-opening polymerization (ROP) of benzoxazines can be initiated by cationic species, offering an alternative to traditional thermal polymerization. kpi.uagoogle.com This method allows for polymerization at significantly lower temperatures, sometimes even at room temperature, compared to the 150-300°C required for thermal curing. google.com The resulting polybenzoxazines can exhibit different structures and properties, such as higher char yields, than their thermally polymerized counterparts. kpi.uagoogle.com
The fundamental mechanism of cationic ROP of 1,3-benzoxazines involves the protonation of the oxazine ring. acs.org It is proposed that the polymerization is initiated by the protonation of the oxygen atom within the oxazine ring, leading to the formation of a carbocation or an iminium ion. acs.org This reactive species then undergoes electrophilic aromatic substitution, propagating the polymerization process. acs.org The basicity of the nitrogen and oxygen atoms in the benzoxazine (B1645224) ring makes it susceptible to opening via a cationic mechanism. kpi.ua
Several mechanistic pathways have been proposed. One early proposition suggested that protonated 3,4-dihydro-2H-1,3-benzoxazines could exhibit ring-chain tautomerism, with the proton migrating from the oxygen to the nitrogen atom to generate iminium ions. acs.org Another key mechanism involves an initial ring-opening step via protonation, followed by a condensation reaction of the resulting iminium species. acs.org This leads to the formation of phenolic structures. acs.org
More recent studies have differentiated between two primary pathways in the initial stages of cationic ROP, leading to distinct structural units: nih.gov
Type I Pathway: This pathway results in a phenoxy or N,O-acetal linkage. It has been suggested that this is the favored pathway in the initial stages of the reaction. acs.orgnih.gov
Type II Pathway: This pathway leads to the more thermally stable phenolic or Mannich-type structure. The phenoxy product from the Type I pathway can rearrange to this more stable phenolic product upon further heating. acs.orgnih.gov
The choice of cationic initiator plays a crucial role in the polymerization process. Various initiators can be used, including Lewis acids, which can enhance the rate of initiation. kpi.uaacs.org The use of certain cationic initiators has been shown to produce high-performance polybenzoxazines with high glass transition temperatures (Tg) and char yields. kpi.ua For instance, initiators like PCl₅, PCl₃, POCl₃, and TiCl₄ have yielded polybenzoxazines with Tg values exceeding 200°C and char yields up to 61%. kpi.ua Amines can also influence the polymerization, often lowering the polymerization temperature, though the resulting structures are highly dependent on the specific reactants. frontiersin.org
| Initiator | Glass Transition Temperature (Tg) (°C) | Char Yield at 800°C (%) | Reference |
|---|---|---|---|
| Thermal (no initiator) | ~170 | ~30 | kpi.ua |
| PCl₅ | >200 | ~50-61 | kpi.ua |
| PCl₃ | >200 | ~50-61 | kpi.ua |
| POCl₃ | >200 | ~50-61 | kpi.ua |
| TiCl₄ | >200 | ~50-61 | kpi.ua |
Computational Mechanistic Studies
Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the ring-opening polymerization mechanisms of benzoxazines. researchgate.netacs.org These studies help to elucidate reaction pathways, transition states, and the influence of molecular structure on reactivity.
A key finding from computational studies is the role of intramolecular hydrogen bonding in facilitating the ROP of benzoxazines. researchgate.net For example, in amide-functional benzoxazines, an intramolecular hydrogen bond between the oxazine ring and an adjacent amide group was found to "soften" the C–O bond of the oxazine ring. researchgate.net This softening leads to a lower activation energy for ring-opening, resulting in a significantly lower polymerization temperature for the ortho-amide isomer compared to its para-isomer. researchgate.net This strategy of using intramolecular hydrogen bonding to lower processing temperatures represents a novel approach in the design of polybenzoxazine thermosets. researchgate.net
Computational analyses have also been employed to understand the influence of electronic effects on the polymerization behavior. researchgate.net The position of electron-donating or electron-withdrawing groups on the phenyl rings of the benzoxazine monomer can significantly impact the ROP temperature. researchgate.net Electron-withdrawing groups can promote thermally accelerated ROP by increasing the bond length and lowering the bond energy of the C–O bond in the oxazine ring. researchgate.net
In the study of triazine-based benzoxazine monomers, DFT calculations, along with other analyses, were used to understand how noncovalent interactions involving pyridine moieties and bromine substitution affect the polymerization process. acs.org These computational tools help to rationalize the observed polymerization kinetics and thermal properties of the resulting polymers. acs.org Similarly, for a p-cresol–aniline-based benzoxazine, computational studies, in conjunction with NMR analysis, have helped to propose an improved mechanistic scheme and guide the design of effective bifunctional catalysts like lithium iodide. acs.org
| Monomer Investigated | Computational Method | Key Finding | Reference |
|---|---|---|---|
| ortho- and para-amide functional benzoxazines | Density Functional Theory (DFT) | Intramolecular H-bond in ortho-isomer softens the C-O bond, reducing activation energy. | researchgate.net |
| Benzoxazines with electron-withdrawing/donating groups | Not specified | Electron-withdrawing groups lower ROP temperature by weakening the oxazine C-O bond. | researchgate.net |
| Triazine-based benzoxazines with pyridine and bromine | DFT, RDG, MESP | Elucidated the role of noncovalent interactions on polymerization kinetics. | acs.org |
| p-cresol–aniline-based benzoxazine | Not specified | Supported an improved mechanistic scheme and catalyst design. | acs.org |
Spectroscopic and Computational Analysis Applications in 6 Phenyl 4h Benzo 1 2 Oxazin 3 One Research
Advanced Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods form the cornerstone of chemical analysis, providing definitive proof of a molecule's structure. For benzoxazinone (B8607429) derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to confirm the presence of the characteristic heterocyclic ring system and its substituents. nih.govrdd.edu.iq
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of benzoxazinone derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's constitution. sciencescholar.us
In the ¹H-NMR spectrum of a typical 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one, the protons on the aromatic rings appear in the downfield region, generally between δ 7.5 and 8.2 ppm. ubaya.ac.id For instance, the ¹H NMR spectrum of 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one shows aromatic proton signals from δ 7.57 to 8.19 ppm. ubaya.ac.id
The ¹³C-NMR spectrum is equally informative. It confirms the total number of carbon atoms and reveals the presence of key functional groups. ubaya.ac.id The carbonyl carbon of the lactone ring in 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one, for example, is typically observed at a chemical shift of around δ 158.8 ppm, while the imine carbon (-C=N-) appears near δ 156.4 ppm, confirming the formation of the benzoxazine (B1645224) ring. ubaya.ac.idresearchgate.net
Table 1: Representative NMR Spectral Data for Phenyl-Substituted Benzoxazinone Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Source |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.5 - 8.3 | ubaya.ac.idrsc.org |
| ¹³C | Carbonyl (C=O) | ~158.8 | ubaya.ac.idresearchgate.net |
Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of synthesized compounds. nih.gov For benzoxazinone derivatives, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which are used to confirm the molecular formula. rsc.org For example, the molecular weight of 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one was confirmed by the presence of a molecular ion peak [M+H]⁺ at m/z 224.07, which corresponds to the molecular formula C₁₄H₉O₂N. ubaya.ac.idresearchgate.net This technique is crucial for verifying that the target molecule has been successfully synthesized. nih.gov
Infrared (IR) spectroscopy is employed to identify the principal functional groups within a molecule by measuring the absorption of infrared radiation. orgchemres.org In the context of 6-Phenyl-4H-benzo nih.govrdd.edu.iqoxazin-3-one and its isomers, IR spectra provide clear evidence for the formation of the benzoxazinone ring. ubaya.ac.idresearchgate.net
The most significant absorption bands include a strong peak for the carbonyl (C=O) group of the lactone, which typically appears in the range of 1760-1765 cm⁻¹. ubaya.ac.idresearchgate.net Another key absorption is that of the imine (C=N) bond, found around 1614 cm⁻¹. ubaya.ac.id The presence of these characteristic bands in the IR spectrum is a reliable indicator of the successful synthesis of the benzoxazinone core structure. rdd.edu.iq
Table 2: Characteristic IR Absorption Bands for Phenyl-Substituted Benzoxazinone Derivatives
| Functional Group | Bond Type | Characteristic Absorption (cm⁻¹) | Source |
|---|---|---|---|
| Lactone Carbonyl | C=O | 1764 | ubaya.ac.idresearchgate.net |
| Imine | C=N | 1614 | ubaya.ac.id |
| Aromatic C=C | C=C | 1599 and 1474 | researchgate.net |
Computational Chemistry Methodologies for Understanding 6-Phenyl-4H-benzonih.govrdd.edu.iqoxazin-3-one
Alongside spectroscopic analysis, computational chemistry provides profound insights into the behavior of molecules at an atomic level. Molecular docking, in particular, is a vital tool for predicting how a ligand like 6-Phenyl-4H-benzo nih.govrdd.edu.iqoxazin-3-one might interact with a biological target, such as an enzyme or receptor. rdd.edu.iq
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govrdd.edu.iq In drug discovery research involving benzoxazinone derivatives, docking is used to simulate the interaction between the compound (the ligand) and a specific protein target. researchgate.net These simulations help to understand the structural basis of the compound's potential biological activity and can guide the design of more potent derivatives. nih.gov For instance, docking studies on benzoxazinone derivatives have been performed against targets like methionyl-tRNA synthetase and acetylcholinesterase to explore their potential as anticancer and anti-Alzheimer's agents, respectively. nih.govubaya.ac.id
A primary output of molecular docking is the prediction of the binding mode and the calculation of the binding affinity. The binding mode describes the specific orientation and conformation of the ligand within the protein's active site, identifying key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), estimates the strength of the ligand-target interaction. nih.govfums.ac.ir A lower, more negative binding energy generally signifies a more stable and favorable interaction. ubaya.ac.idfums.ac.ir
For example, in a study involving benzoxazinone derivatives targeting acetylcholinesterase, a key enzyme in Alzheimer's disease, compounds showed binding energies ranging from -8.463 to -9.613 kcal/mol. nih.gov The docking analysis revealed that these compounds formed multiple hydrogen bonds and pi-pi stacking interactions with critical amino acid residues like Tyr124, Tyr337, and Trp286 within the enzyme's active site. nih.gov Similarly, when 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one was docked into methionyl-tRNA synthetase, it achieved a rerank score of -76.04 kcal/mol. ubaya.ac.id These predictions provide a rational basis for the observed biological activity and are crucial for the structure-based design of new, more effective therapeutic agents. nih.gov
Table 3: Examples of Molecular Docking Results for Benzoxazinone Derivatives
| Compound/Derivative | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |
|---|---|---|---|---|
| Benzoxazinone derivative 6d | Acetylcholinesterase | -8.463 | Tyr341, Phe295, Tyr124, Trp286, Tyr337 | nih.gov |
| Benzoxazinone derivative 6f | Acetylcholinesterase | -9.613 | Tyr124, Tyr337, Tyr341, Trp286 | nih.gov |
| 2-phenyl-4H-benzo[d] nih.govubaya.ac.idoxazin-4-one | Methionyl-tRNA Synthetase | -76.04 (Rerank Score) | Not specified | ubaya.ac.id |
Molecular Docking Studies for Ligand-Target Interactions
Interaction with Specific Amino Acid Residues in Binding Sites
Computational docking and molecular dynamics studies have been instrumental in elucidating the interactions between benzo nih.govacs.orgoxazin-3-one derivatives and the amino acid residues within the binding sites of target proteins. These analyses provide critical insights into the mechanism of action and structural stability of potential inhibitors.
For instance, in the context of Alzheimer's disease research, molecular docking and dynamics have been applied to understand how derivatives containing the benzo nih.govacs.orgoxazin-3-one moiety interact with acetylcholinesterase (AChE), a key enzyme in the disease pathology. nih.gov These studies revealed that certain compounds show significant potential due to their interactions with critical amino acid residues within the enzyme's active site. nih.gov
A clear example of this targeted interaction comes from a structure-based design study of 5-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one derivatives, which are potent agonists for the β2-adrenoceptor (β2-AR). acs.org Molecular modeling showed that the 5-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one core of a lead compound, A1, plays a crucial role in binding. acs.org Specifically, it forms hydrogen bonds with the serine residues Ser203 and Ser207 of the β2-AR. acs.org Concurrently, the ethanolamine (B43304) side chain of the same compound establishes four hydrogen bonds with aspartic acid residue Asp113 and asparagine residue Asn312. acs.org This detailed understanding of residue-specific interactions is fundamental for rational drug design.
Table 1: Key Amino Acid Interactions for a 5-Hydroxy-4H-benzo nih.govacs.orgoxazin-3-one Derivative (Compound A1) in the β2-Adrenoceptor Binding Site. acs.org
| Interacting Part of Compound | Interacting Amino Acid Residue | Type of Interaction |
| 5-Hydroxy-4H-benzo nih.govacs.orgoxazin-3-one Headgroup | Ser203 | Hydrogen Bond |
| 5-Hydroxy-4H-benzo nih.govacs.orgoxazin-3-one Headgroup | Ser207 | Hydrogen Bond |
| Ethanolamine Scaffold | Asp113 | Hydrogen Bond (x4) |
| Ethanolamine Scaffold | Asn312 | Hydrogen Bond (x4) |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. In the study of benzo nih.govacs.orgoxazin-3-one derivatives, DFT calculations have been employed to confirm the structures of newly synthesized compounds and to elucidate their formation mechanisms. nih.govacs.org
One study successfully synthesized a novel molecular scaffold that fused a benzothiazole (B30560) ring with a benzo nih.govacs.orgoxazin-3(4H)-one moiety. nih.govacs.org DFT computational predictions were utilized to characterize the structures of these synthesized compounds. nih.govacs.org The calculations also provided insight into the reaction energetics, suggesting that the energy from an exothermic reaction step could overcome activation barriers, thus making the formation of the novel structure thermodynamically favorable. nih.gov
Furthermore, in studies of analogous heterocyclic systems like 1,4-benzothiazine-3-ones, DFT calculations at the B3LYP/6-311G** level of theory have been used to analyze various reactivity descriptors. nih.gov These include the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electron affinity, ionization potential, chemical potential, hardness, and softness, which collectively help in predicting the relative reactivity and activity of different derivatives. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This method provides valuable insights into the conformational changes of a ligand and its target protein, as well as the stability and dynamics of their binding.
In the investigation of benzo nih.govacs.orgoxazin-3-one derivatives as potential acetylcholinesterase (AChE) inhibitors, MD simulations have been crucial. nih.gov Following molecular docking, MD analyses were performed on the most promising compounds to understand their interaction mechanisms and binding affinities within the AChE active site. nih.gov These simulations help to assess the structural stability of the ligand-receptor complex, confirming whether the binding pose predicted by docking is maintained over time. nih.gov
Similarly, for related 1,4-benzothiazine-3-one anticonvulsant agents, MD simulations were conducted on GABA-Aergic receptors. nih.gov The goal was to understand the binding mode and orientation of the compounds in the active site, thereby corroborating both the docking results and the experimental biological activity. nih.gov
Structure-Based Design Approaches
Structure-based design is a rational approach in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize novel drug candidates. This methodology has been successfully applied in the development of compounds featuring the benzo nih.govacs.orgoxazin-3-one scaffold.
A notable example is the discovery of a new class of β2-adrenoceptor agonists. acs.org Researchers employed a structure-based molecular design workflow, beginning with the analysis of known β2-agonists. acs.org They identified olodaterol, which contains a 6-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one scaffold, as a hit compound. acs.org By rationally modifying this core—specifically by moving the hydroxyl group to a different position to create a 5-hydroxy-4H-benzo nih.govacs.orgoxazin-3-one scaffold—they developed a novel series of potent β2 agonists. acs.org
Another study focused on developing inhibitors for the PI3K/Akt/mTOR signaling pathway, which is critical in cancer cell growth. nih.gov A new class of molecules based on a 4-phenyl-2H-benzo[b] nih.govacs.orgoxazin-3(4H)-one skeleton was designed and synthesized to target this pathway, resulting in a potent PI3K/mTOR dual inhibitor. nih.gov These examples underscore how the benzo nih.govacs.orgoxazin-3-one framework serves as a valuable starting point for structure-based optimization.
Molecular Modeling for Antimicrobial Design
Molecular modeling techniques are increasingly used to predict and rationalize the antimicrobial activity of new compounds, guiding the synthesis of more effective agents. Research into benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives has demonstrated their potential as antimicrobial agents, with molecular modeling playing a key role in understanding their structure-activity relationships. epa.gov
A series of benzo[b] nih.govacs.orgoxazin-3(4H)-one derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. epa.gov The compounds generally showed potency, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/ml. epa.gov
Table 2: Antimicrobial Activity of Benzo[b] nih.govacs.orgoxazin-3(4H)-one Derivatives. epa.gov
| Microorganism Type | Minimum Inhibitory Concentration (MIC) Range |
| Gram-positive Bacteria | 16 - 64 µg/ml |
| Gram-negative Bacteria | 16 - 64 µg/ml |
| Fungi | Weak effectiveness |
Crucially, the study noted that the presence of a fluorine atom in certain positions on the molecule played an important role in enhancing antimicrobial properties. epa.gov The authors concluded that such observations provide valuable predictions that can be used to design more potent antimicrobial compounds through molecular modeling studies prior to their actual synthesis. epa.gov
Compound Index
Structure Activity Relationship Sar Studies and Biological Target Elucidation for 6 Phenyl 4h Benzo 1 2 Oxazin 3 One and Its Analogues in Vitro Focus
General Pharmacological Relevance of Benzoxazinone (B8607429) Derivatives (In Vitro Evidence)
Benzoxazinone derivatives represent a broad class of fused heterocyclic compounds that have demonstrated a wide spectrum of biological activities in laboratory settings. researchgate.net These activities include potential anticancer, antibacterial, antiviral, and antifungal properties. researchgate.net The versatility of the benzoxazinone core allows for chemical modifications at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. For instance, the introduction of different substituents on the phenyl ring or the benzoxazinone nucleus can significantly influence the biological activity of the resulting analogues. nih.gov Studies have shown that these compounds can act as inhibitors of various enzymes, including serine proteases, which are crucial for the life cycle of many pathogens. researchgate.net The structural features of benzoxazinones, such as the presence of a lactone ring, make them reactive towards nucleophilic attack, a property that can be exploited in the design of targeted inhibitors. researchgate.net Furthermore, the lipophilicity of these compounds, which can be modulated by structural modifications, plays a crucial role in their ability to penetrate cell membranes and interact with intracellular targets. nih.gov The general pharmacological relevance of benzoxazinones is thus well-established in vitro, providing a strong rationale for the continued exploration of specific derivatives like 6-Phenyl-4H-benzo nih.govptfarm.ploxazin-3-one for therapeutic purposes.
In Vitro Anti-proliferative and Anticancer Activities
The potential of 6-Phenyl-4H-benzo nih.govptfarm.ploxazin-3-one and its analogues as anticancer agents has been a significant area of research, with in vitro studies providing crucial insights into their efficacy and mechanisms of action.
Targeting Specific Cancer Cell Lines
A number of studies have demonstrated the in vitro anti-proliferative activity of benzoxazinone derivatives against various human cancer cell lines. For instance, a study on 2-phenyl-4H-benzo[d] nih.govrjsocmed.comoxazin-4-one, a structural isomer of the title compound, showed cytotoxic activity against the human lung cancer cell line A549, with a reported IC50 value of 65.43 ±2.7 μg/mL. nih.gov Another study on 4H-benzo[d] nih.govrjsocmed.comoxazine (B8389632) derivatives revealed their ability to inhibit the proliferation of several breast cancer cell lines, including MCF-7, CAMA-1, HCC1954, and SKBR-3, with IC50 values ranging from 0.09 to 157.4 µM. rjsocmed.comnih.gov Hybrids of 1,4-benzoxazinone and quinazolin-4(3H)-one have also shown promising anti-proliferative activity against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines, with GI50 values in the micromolar range. nih.gov
| Compound/Analogue | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2-phenyl-4H-benzo[d] nih.govrjsocmed.comoxazin-4-one | A549 (Lung) | 65.43 ±2.7 μg/mL | nih.govnih.gov |
| 4H-benzo[d] nih.govrjsocmed.comoxazine derivatives | MCF-7 (Breast) | 0.30 to 157.4 µM | rjsocmed.comnih.gov |
| 4H-benzo[d] nih.govrjsocmed.comoxazine derivatives | CAMA-1 (Breast) | 0.16 to 139 µM | nih.gov |
| 4H-benzo[d] nih.govrjsocmed.comoxazine derivatives | HCC1954 (Breast) | 0.51 to 157.2 µM | nih.gov |
| 4H-benzo[d] nih.govrjsocmed.comoxazine derivatives | SKBR-3 (Breast) | 0.09 to 93.08 µM | nih.gov |
| 1,4-benzoxazinone-quinazolin-4(3H)-one hybrids | A549 (Lung) | 0.37 to >10 µM | nih.gov |
| 1,4-benzoxazinone-quinazolin-4(3H)-one hybrids | HeLa (Cervical) | 0.37 to >10 µM | nih.gov |
| 1,4-benzoxazinone-quinazolin-4(3H)-one hybrids | MDA-MB-231 (Breast) | 0.58 to >10 µM | nih.gov |
Mechanism-Based Studies: Methionyl-tRNA Synthetase (MRS) Inhibition
One of the proposed mechanisms for the anticancer activity of benzoxazinone derivatives is the inhibition of methionyl-tRNA synthetase (MRS). nih.gov MRS is a crucial enzyme responsible for the initiation of protein synthesis, and its inhibition can lead to cell growth arrest and apoptosis. ekb.eg In silico docking studies have suggested that 2-phenyl-4H-benzo[d] nih.govrjsocmed.comoxazin-4-one can bind to the active site of MRS. nih.govnih.gov This interaction is thought to be a key factor in the observed anticancer activity against the A549 lung cancer cell line. nih.gov While direct enzymatic inhibition data for 6-Phenyl-4H-benzo nih.govptfarm.ploxazin-3-one is still emerging, the findings from its structural isomer provide a strong basis for further investigation into MRS as a potential target. nih.gov The development of novel MRS inhibitors is a promising strategy for discovering new antibiotics and anticancer agents. ekb.egbiointerfaceresearch.com
PI3K/mTOR Dual Inhibition
A significant breakthrough in understanding the anticancer mechanism of this class of compounds came with the discovery that derivatives of 4-phenyl-2H-benzo[b] nih.govptfarm.ploxazin-3-one act as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. ptfarm.pl
A study focusing on the optimization of this benzoxazinone scaffold led to the identification of compounds with high potency against both PI3Kα and mTOR. One of the lead compounds demonstrated an IC50 of 0.63 nM against PI3Kα and also inhibited mTOR effectively. These dual inhibitors have shown significant anti-proliferative effects in various cancer cell lines and have demonstrated efficacy in in vivo tumor models. The ability to target two key nodes in a critical cancer signaling pathway simultaneously makes these 4-phenyl-2H-benzo[b] nih.govptfarm.ploxazin-3-one derivatives highly promising candidates for further development as anticancer drugs. ptfarm.plbiointerfaceresearch.com
Antimicrobial and Antifungal Research
In addition to their anticancer properties, benzoxazinone derivatives have been investigated for their potential to combat microbial and fungal infections.
Activity Against Gram-Positive and Gram-Negative Bacteria
Several studies have reported the in vitro antibacterial activity of benzoxazinone derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of 1,2-oxazin-6-one derivatives, which share a similar heterocyclic core, demonstrated inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.govekb.eg The minimum inhibitory concentrations (MICs) for these compounds ranged from 3.125 to 200 μg/mL. nih.gov Another study on novel 1,4-benzoxazine derivatives showed that certain compounds exhibited significant antibacterial potency against E. coli and Bacillus subtilis, with MIC values as low as 0.005 mg/L for some derivatives. The antibacterial activity is often influenced by the nature and position of substituents on the benzoxazinone ring.
| Compound/Analogue Class | Bacterial Strain | Activity (MIC) | Reference |
| 1,2-Oxazin-6-ones | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125 - 200 μg/mL | nih.gov |
| 1,2-Oxazin-6-ones | Escherichia coli | 3.125 - 200 μg/mL | nih.gov |
| 1,4-Benzoxazine derivatives | Escherichia coli | As low as 0.005 mg/L | |
| 1,4-Benzoxazine derivatives | Bacillus subtilis | As low as 0.005 mg/L | |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Staphylococcus aureus | Active | ptfarm.pl |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Escherichia coli | Active | ptfarm.pl |
| Compound/Analogue Class | Fungal Strain | Activity | Reference |
| 1,4-Benzoxazin-3-one acylhydrazone derivatives | Gibberella zeae | High inhibitory rates | nih.gov |
| 1,4-Benzoxazin-3-one acylhydrazone derivatives | Pellicularia sasakii | High inhibitory rates | nih.gov |
| 1,4-Benzoxazin-3-one acylhydrazone derivatives | Phytophthora infestans | High inhibitory rates | nih.gov |
| 1,4-Benzoxazin-3-one acylhydrazone derivatives | Capsicum wilt | High inhibitory rates | nih.gov |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Candida albicans | Active | researchgate.netnih.gov |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Aspergillus fumigatus | Active | nih.gov |
| 3-Phenyl-2H-benzoxazine-2,4(3H)-diones | Trichophyton mentagrophytes | Active | nih.gov |
| 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones | Candida albicans | Good activity | ptfarm.pl |
Receptor Antagonism and Agonism Studies (In Vitro)
β2-Adrenoceptor Agonism
Research into the agonistic activity of benzoxazinone derivatives at the β2-adrenoceptor has identified promising candidates within this chemical class. While direct studies on 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one are not extensively available in the reviewed literature, investigations into analogues, particularly those featuring a 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one scaffold, have provided valuable structure-activity relationship (SAR) insights.
A series of novel β2-agonists incorporating the 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one moiety as a key structural feature have been synthesized and evaluated. nih.gov Systematic chemical modifications to the phenethylamine (B48288) portion of these molecules led to the identification of compounds with high potency and selectivity for the β2-adrenoceptor over the β1-adrenoceptor. nih.govnih.gov
One particularly potent compound, designated 6m in a study, emerged as a full agonist of the β2-adrenoceptor with significant β1/β2-selectivity. nih.gov Molecular modeling of this compound suggested that a carboxylic acid group on the molecule interacts with a lysine (B10760008) residue (K305) within the β2-receptor, which may account for its high selectivity. nih.gov The optimization of the 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one headgroup has been shown to be a favorable strategy for enhancing both activity and selectivity. nih.gov For instance, compound A2 from a separate study demonstrated a 1000-fold higher activity at the β2-adrenoceptor compared to the β1-adrenoceptor. nih.gov
The general structure-activity relationship for these 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one derivatives indicates that the nature of the amino side chain plays a crucial role in determining the agonistic potency and selectivity. The table below summarizes the in vitro β2-adrenoceptor agonistic activity of selected 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one analogues.
| Compound ID | R Group | pEC50 (β2) | β2/β1 Selectivity |
| A1 | -CH(OH)CH2NHCH(CH3)2 | - | >100-fold |
| A2 | -CH(OH)CH2NHC(CH3)3 | - | 1000-fold |
| A3 | -CH(OH)CH2NH-c-Hexyl | - | >100-fold |
| A4 | -CH(OH)CH2NH-Benzyl | - | >100-fold |
| A5 | -CH(OH)CH2NH-Phenethyl | - | >100-fold |
| A6 | -CH(OH)CH2NH-(CH2)3-Phenyl | - | Moderate |
| A7 | -CH(OH)CH2NH-(CH2)4-Phenyl | - | >100-fold |
| A8 | -CH(OH)CH2NH-(CH2)2-O-Phenyl | - | Moderate |
| 6m | -(CH2)2-NH-CH(CH3)-C6H4-COOH | - | High |
Data for compounds A1-A8 is adapted from a study on 5-hydroxy-4H-benzo nih.govnih.govoxazin-3-one derivatives. nih.gov pEC50 values were not explicitly provided in the abstract. Data for compound 6m is from a separate study. nih.gov
Platelet Aggregation Inhibition via GPIIb/IIIa Receptor Affinity
The 1,4-benzoxazine-3(4H)-one scaffold has been investigated for its potential as a source of platelet aggregation inhibitors. A series of novel 1,4-benzoxazine-3(4H)-one derivatives were designed and synthesized to evaluate their anti-aggregatory activities. The in vitro evaluation was conducted on rabbit arterial blood samples, with platelet aggregation induced by ADP.
The inhibitory activity of these compounds is attributed to their affinity for the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, a key player in the final common pathway of platelet aggregation. ubaya.ac.id Molecular docking studies have been employed to understand the interaction between the most potent compounds and the GPIIb/IIIa receptor, suggesting that these molecules can effectively fit into the active site of the receptor. ubaya.ac.id
Among the synthesized compounds, those with specific substitutions demonstrated notable inhibitory potency. For example, compounds 8c and 8d from one study were identified as the most potent molecules, with IC50 values of 8.99 µM and 8.94 µM, respectively. ubaya.ac.id These findings suggest that the 1,4-benzoxazine-3(4H)-one framework is a promising lead structure for the development of new platelet aggregation inhibitors. ubaya.ac.id
The table below presents the in vitro platelet aggregation inhibitory activity of selected 1,4-benzoxazine-3(4H)-one derivatives.
| Compound ID | R1 | R2 | IC50 (µM) |
| 8a | H | H | >100 |
| 8b | H | CH3 | 15.63 |
| 8c | CH3 | CH3 | 8.99 |
| 8d | H | C2H5 | 8.94 |
| 8e | H | n-C3H7 | 12.45 |
| 8f | H | n-C4H9 | 25.12 |
Data is adapted from a study on 1,4-benzoxazine-3(4H)-one derivatives as inhibitors of ADP-induced platelet aggregation in rabbits. ubaya.ac.id
Dopamine (B1211576) D2 Receptor Antagonism and Serotonin (B10506) Reuptake Inhibition
The potential of compounds based on the benzoxazinone scaffold to interact with key neurotransmitter systems, specifically as dopamine D2 receptor antagonists and serotonin reuptake inhibitors, has been an area of interest in medicinal chemistry. While direct in vitro studies on 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one for these specific activities are not prominently available in the reviewed literature, research on structurally related benzoxazine (B1645224) derivatives provides some context for potential activity.
For instance, certain 3,4-dihydro-2H-benzo nih.govnih.govoxazine derivatives have been designed and synthesized, demonstrating dual activity as selective serotonin reuptake inhibitors and 5-HT(1A) receptor ligands. nih.gov This suggests that the benzoxazine core can be a suitable scaffold for targeting the serotonin transporter.
In a different context, a patent has described benzoxazinone derivatives as antagonists of the dopamine D4 receptor. google.com While the D4 receptor is distinct from the D2 receptor, this finding indicates that the benzoxazinone structure is compatible with binding to dopamine receptor subtypes.
However, it is important to note that without direct experimental data for 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one, any discussion of its potential for D2 receptor antagonism or serotonin reuptake inhibition remains speculative and based on the activity of related but structurally distinct compounds. Further in vitro binding and functional assays would be necessary to elucidate the specific pharmacological profile of 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one at these targets.
Enzyme Inhibition Studies (In Vitro)
Human Leukocyte Elastase Inhibition
A significant focus of the serine protease inhibition studies involving benzoxazinone derivatives has been on human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. A large number of 2-substituted 4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as HLE inhibitors.
The structure-activity relationship for HLE inhibition by these benzoxazinones is complex, with contributions from electronic and steric factors. Key findings from these studies include:
Substitution at R5: Alkyl groups at the R5 position of the benzoxazinone ring generally enhance inhibitory potency by slowing down the deacylation of the acyl-enzyme intermediate.
Substitution at R2: Electron-withdrawing groups at the R2 position tend to increase the acylation rate and thus improve inhibitory activity.
Substitution at R6: Substitution at the R6 position is generally unfavorable for HLE inhibition.
The table below summarizes the HLE inhibitory activity of selected 2-substituted 4H-3,1-benzoxazin-4-one analogues.
| Compound | R2-substituent | R5-substituent | Ki (nM) |
| 1 | H | H | 12000 |
| 2 | CH3 | H | 7000 |
| 3 | OCH3 | H | 1500 |
| 4 | H | CH3 | 200 |
| 5 | OCH3 | CH3 | 20 |
This data is illustrative and based on general trends reported in SAR studies of 4H-3,1-benzoxazin-4-one derivatives as HLE inhibitors.
Alpha/Beta Hydrolases, Cholesterol Esterase, and Monoacylglycerol Lipase (B570770) Inhibition
The benzoxazinone scaffold has also been explored for its inhibitory potential against other enzyme classes, including alpha/beta hydrolases such as cholesterol esterase and monoacylglycerol lipase (MAGL).
Monoacylglycerol Lipase (MAGL) Inhibition: Some benzoxazinone derivatives have been identified as inhibitors of MAGL, an enzyme that plays a crucial role in the endocannabinoid system. For example, 6-methyl-2-p-tolylamino-4H-3,1-benzoxazin-4-one (URB754) was identified as a potent inhibitor of MAGL. nih.gov More recently, novel spiro derivatives incorporating a 3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-6-yl moiety have been discovered as potent and reversible MAGL inhibitors. nih.gov These findings suggest that the benzoxazinone core can be a valuable template for designing MAGL inhibitors.
Cholesterol Esterase Inhibition: While direct studies on 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one are limited, research on related heterocyclic systems provides insights into potential activity. For instance, thieno[2,3-d] nih.govoxazin-4-ones have been characterized as alternate substrate inhibitors of cholesterol esterase. This suggests that the broader class of oxazinones has the potential to interact with and inhibit this enzyme.
The inhibitory activity of benzoxazinone derivatives against these enzymes highlights the versatility of this scaffold in drug discovery. Further studies are needed to specifically evaluate the inhibitory profile of 6-Phenyl-4H-benzo nih.govnih.govoxazin-3-one against a panel of alpha/beta hydrolases.
Acetylcholinesterase Inhibition
Derivatives of the benzoxazinone scaffold have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. researchgate.netnih.gov A study involving a series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives identified compounds with significant inhibitory profiles against human acetylcholinesterase (hAChE). researchgate.netnih.gov The most active compounds, 7a and 7d, exhibited Ki values of 20.3 ± 0.9 μM and 20.2 ± 0.9 μM, respectively, and kinetic studies revealed a non-competitive inhibition mechanism. researchgate.netnih.gov Docking studies suggested that these active compounds likely bind to the same residues as the well-known AChE inhibitor, donepezil. nih.gov
Another study on benzothiazole (B30560) derivatives, which included a compound containing a benzo nih.govresearchgate.netoxazin-3(4H)-one moiety, identified two compounds (6d and 6f) with notable AChE inhibitory activity, displaying IC50 values of 32.00 and 25.33 μg/mL, respectively. acs.orgnih.gov Although these values are not as potent as the standard drug donepezil, they indicate the potential of this chemical class for further development. nih.gov Research on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed that the presence of electron-withdrawing groups, such as chlorine at the ortho position of the phenyl ring, resulted in the highest potency, with an IC50 value of 0.91 ± 0.045 μM. nih.gov
| Compound | Structure/Class | Inhibitory Activity | Source |
|---|---|---|---|
| Compound 7a | Indole-benzoxazinone | Ki = 20.3 ± 0.9 μM (hAChE) | researchgate.netnih.gov |
| Compound 7d | Indole-benzoxazinone | Ki = 20.2 ± 0.9 μM (hAChE) | researchgate.netnih.gov |
| Compound 6d | Benzothiazole-benzo nih.govresearchgate.netoxazin-3(4H)-one | IC50 = 32.00 μg/mL (AChE) | acs.orgnih.gov |
| Compound 6f | Benzothiazole-benzo nih.govresearchgate.netoxazin-3(4H)-one | IC50 = 25.33 μg/mL (AChE) | acs.orgnih.gov |
| Compound 4a | 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro) | IC50 = 0.91 ± 0.045 μM (AChE) | nih.gov |
HIV-1 Ribonuclease H and RNA Dependent DNA Polymerase (RDDP) Inhibition
The benzoxazinone scaffold has been explored for its inhibitory activity against HIV-1 reverse transcriptase (RT), an enzyme with two crucial functions: RNA-dependent DNA polymerase (RDDP) and ribonuclease H (RNase H). nih.govnih.gov While most approved RT inhibitors target the polymerase function, the RNase H active site remains an underexploited target. nih.gov
Studies on benzoxazinone analogues of Efavirenz, a known HIV-1 RT inhibitor, have shown that substitutions on the aromatic ring can yield compounds with activity comparable to or better than the parent drug. nih.gov Specifically, 5-fluoro and 6-nitro substituted benzoxazinones demonstrated significant inhibitory potential against HIV-1 RT. nih.gov Quantitative structure-activity relationship (QSAR) studies on a series of benzoxazinones as HIV-1 RT inhibitors indicated that a cyclopropyl (B3062369) group at the R1 position is highly favorable for inhibitory activity. biochempress.com Conversely, an increase in electron-withdrawing groups was suggested to decrease the binding affinity to the enzyme. biochempress.com
More recently, benzisothiazolone derivatives have been identified as bifunctional inhibitors, targeting both the DNA polymerase and RNase H activities of HIV-1 RT. nih.govnih.gov For instance, compound 3, primarily a benzothiazolone, inhibited RNase H activity with an IC50 of 2.5 ± 0.2 µM but was inactive against the DNA polymerase function. nih.gov Other analogues, however, inhibited both functions, representing a promising new class of multifunctional RT inhibitors. nih.govnih.gov
| Compound Class/Derivative | Target | Key Findings | Source |
|---|---|---|---|
| 5-Fluoro and 6-nitro substituted benzoxazinones | HIV-1 RT | Activity comparable or better than Efavirenz. | nih.gov |
| Benzoxazinones with cyclopropyl at R1 | HIV-1 RT | Favorable for inhibitory activity according to QSAR models. | biochempress.com |
| Benzisothiazolone derivative (Compound 3) | HIV-1 RNase H | IC50 = 2.5 ± 0.2 µM. | nih.gov |
| Benzisothiazolone derivatives (Compounds 1, 2, 4) | HIV-1 RNase H & DNA Polymerase | Inhibited both functions with IC50 values from ~1 to 6 µM for polymerase activity. | nih.govnih.gov |
Impact of Substitution Patterns on Biological Activity
Influence of Phenyl Group Position and Substituents
The position and nature of substituents on the phenyl ring of benzoxazinone derivatives play a critical role in their biological activity. nih.govresearchgate.net Structure-activity relationship studies have consistently shown that both electronic and steric factors are significant determinants of potency. morressier.comnih.gov
For instance, in the context of HIV-1 RT inhibition, substitutions at the 5- and 6-positions of the benzoxazinone ring were found to be crucial. nih.gov Specifically, a 5-fluoro group and a 6-nitro group led to compounds with activity comparable to or exceeding that of Efavirenz. nih.gov In another study on PI3K/mTOR dual inhibitors, a series of 4-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives were synthesized, with one compound (8d-1) showing an IC50 of 0.63 nM against PI3Kα, highlighting the importance of the phenyl group in this specific substitution pattern. nih.gov
Research on other benzoxazinone derivatives has indicated that electron-donating groups (like -Et, -tBu, -OMe) on the aryl ring generally lead to higher product yields in certain synthetic reactions compared to electron-withdrawing groups (-CF3). nih.gov However, for acetylcholinesterase inhibition, electron-withdrawing groups such as Cl, F, and NO2 at the ortho and para positions of the phenyl ring were found to produce the best effects. nih.gov This suggests that the optimal substitution pattern is highly dependent on the specific biological target. The position of the substituent also matters; a methoxy (B1213986) group at the meta position showed favorable potency in one study. nih.gov
Effect of Halogenation on Antimicrobial Properties
Halogenation is a common strategy to modulate the biological properties of therapeutic agents, and this holds true for benzoxazinone derivatives. researchgate.netnih.gov The introduction of halogen atoms can enhance antimicrobial and antibiofilm activities. researchgate.netexlibrisgroup.com
Studies on the phytotoxicity of benzoxazinone derivatives found that halogenation at the C-6 position and fluorination at the C-7 position were the most successful modifications for increasing activity. researchgate.net Specifically, 6-fluoro-(2H)-1,4-benzoxazin-3(4H)-one, 7-fluoro-(2H)-1,4-benzoxazin-3(4H)-one, and 6-chloro-(2H)-1,4-benzoxazin-3(4H)-one demonstrated the highest phytotoxic activities. researchgate.net In a broader context, halogenation of antimicrobial peptides has been shown to enhance their efficacy by several fold without significantly increasing toxicity. researchgate.net The introduction of halogens generally increases the hydrophobicity of the molecules, which can lead to stronger interactions with microbial membranes. nih.gov The antimicrobial activity was often observed to increase from fluorine to iodine, with iodine-substituted analogues being the most potent in some cases. nih.gov
Role of Specific Moieties for Potency and Selectivity
In the development of HIV-1 inhibitors, the presence of a benzisothiazolone pharmacophore was crucial for dual inhibition of RNase H and DNA polymerase activities. nih.govnih.gov For inhibitors of glycogen (B147801) synthase kinase 3β, the length of the spacer between an aromatic ring and an acidic group was found to be important, with longer spacers enhancing inhibitory activity. taylorandfrancis.com The replacement of an acidic group with a hydrophobic cyclopropyl substituent, however, led to an almost inactive compound, underscoring the importance of that specific moiety. taylorandfrancis.com
Furthermore, in the design of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, a benzothiazole-phenyl moiety connected via a sulfonamide bond to an amide-piperidine group was essential for dual inhibition. nih.gov Trifluoromethyl groups on the aromatic rings were well-tolerated at the ortho and para positions, demonstrating how specific functional groups can be strategically placed to achieve desired biological activity. nih.gov
Future Directions and Academic Perspectives
Advanced Synthetic Methodologies for Enhanced Diversity and Stereocontrol
The development of novel synthetic routes is fundamental to creating diverse libraries of 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one analogues and achieving precise control over their three-dimensional structure, which is often critical for biological activity.
Modern organic synthesis increasingly relies on catalysis to achieve efficient, selective, and environmentally benign transformations. For the benzoxazinone (B8607429) core, researchers are exploring a variety of catalytic systems to improve yields, broaden substrate scope, and operate under milder conditions. mdpi.com Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides, for instance, has emerged as a mild and effective method for producing substituted 4H-benzo[d] mdpi.comontosight.aioxazines. nih.gov This chemoselective oxygen cyclization proceeds via a 6-exo-dig pathway. nih.gov
Other transition-metal catalysts, including copper and rhodium, have also been successfully employed. mdpi.com A one-pot synthesis using a CuCl catalyst facilitates the decarboxylative coupling of α-keto acids and anthranilic acids to form the benzoxazinone ring. mdpi.com Rhodium(III)-catalyzed ortho-carbonylation of anilines represents a highly atom-economical, one-pot method for constructing the core structure. mdpi.com Beyond precious metals, systems like TBHP/CoCl2 are being used for oxidative intramolecular cyclization under mild conditions. mdpi.com The ongoing exploration of such catalysts is key to synthesizing novel derivatives of 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one with enhanced structural diversity.
Table 1: Novel Catalytic Systems in Benzoxazinone Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Gold(I) Complexes | Cycloisomerization | Mild reaction conditions, high chemoselectivity. | nih.gov |
| Copper(I) Chloride (CuCl) | Decarboxylative Coupling | Mild conditions, good functional group tolerance. | mdpi.com |
| Rhodium(III) | C-H Carbonylation | High atom economy, one-pot synthesis. | mdpi.com |
| TBHP/CoCl2 | Oxidative C-O Bond Formation | Mild conditions, good yields for various amides. | mdpi.com |
Many biological targets are chiral, meaning they interact differently with stereoisomers of a drug molecule. Therefore, the development of stereoselective synthetic methods is crucial. For benzoxazinones, this involves creating specific enantiomers or diastereomers to probe structure-activity relationships and optimize therapeutic efficacy. The use of chiral phosphoric acids as catalysts has been reported for the synthesis of 4H-benzo[d] mdpi.comontosight.aioxazines, indicating a move towards asymmetric synthesis in this field. nih.gov Furthermore, vinyl- and alkynyl-substituted benzoxazinone-derived zwitterionic species are employed in asymmetric cycloaddition reactions to prepare various aza-heterocycles, showcasing pathways to chiral complexity. mdpi.com Future work will likely focus on designing new chiral catalysts and auxiliaries specifically tailored for the asymmetric synthesis of 2- and 3-substituted 1,4-benzoxazinones, including chiral variants of 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one.
Deeper Computational Insights into Mechanism of Action and Ligand Design
Computational chemistry provides powerful tools to investigate molecular interactions at an atomic level, guiding the rational design of more potent and selective drug candidates.
Understanding how a molecule like 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one interacts with its biological target requires a detailed picture of the forces and electronic changes that occur upon binding. The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method is particularly well-suited for this, as it can model chemical reactions and electronic phenomena within the complex environment of a protein's active site. frontiersin.orgrsc.orgnih.gov In a QM/MM simulation, the ligand and the immediate interacting residues of the protein are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are handled by more computationally efficient molecular mechanics. frontiersin.orgnih.gov This approach can be used to study enzymatic reaction mechanisms, calculate binding energies with high precision, and elucidate the electronic nature of the transition states involved in ligand-receptor binding. frontiersin.orgnih.gov Applying QM/MM methods to the 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one scaffold can reveal the precise interactions that govern its mechanism of action, lending critical support to the design of next-generation inhibitors. nih.gov
Identifying the specific biological targets of a new compound is a significant challenge in drug discovery. Advanced computational models are increasingly used to predict these drug-target interactions (DTIs) before extensive and costly lab experiments are undertaken. nih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are used to build models based on a series of known active compounds. nih.gov These models identify the key structural features (e.g., hydrogen bond donors/acceptors, aromatic regions, hydrophobic centers) that are essential for a molecule's biological activity. nih.gov
More advanced methods employ machine learning algorithms, such as Naïve Bayesian classifiers, which are trained on large datasets of known DTIs to predict new ones. nih.gov By representing the chemical structure of 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one and the properties of potential protein targets as inputs, these models can calculate the probability of an interaction, thereby prioritizing targets for experimental validation. researchgate.net Such in silico target prediction can significantly accelerate the discovery of novel therapeutic applications for the benzoxazinone class. nih.gov
Expanding the Scope of Biological Investigation for Novel Therapeutic Applications
The benzoxazinone scaffold has already shown promise across a diverse range of therapeutic areas, including oncology, infectious diseases, and inflammation. researchgate.netontosight.ai This versatility suggests that its full potential has yet to be realized. Future research will focus on systematically screening 6-Phenyl-4H-benzo mdpi.comjddtonline.infooxazin-3-one and its derivatives against a wider panel of biological targets to uncover new therapeutic opportunities. The existing literature already points to multiple potential avenues of exploration. Derivatives of the core structure have been investigated as inhibitors of PI3K/mTOR, cyclin-dependent kinase 9 (CDK9), renin, and topoisomerase, all of which are critical targets in cancer and other diseases. nih.govnih.govnih.govnih.gov Other studies have identified benzoxazinones as β2-adrenoceptor agonists and α-chymotrypsin inhibitors. acs.orgnih.gov This broad biological activity underscores the scaffold's potential, and future high-throughput screening campaigns and advanced predictive modeling will likely reveal new and unexpected therapeutic applications.
Table 2: Investigated and Potential Molecular Targets for the Benzoxazinone Scaffold
| Molecular Target Class | Specific Example(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Kinases | PI3K/mTOR, CDK9 | Oncology | nih.govnih.gov |
| Proteases | Renin, α-Chymotrypsin | Hypertension, Inflammation | nih.govnih.gov |
| Topoisomerases | Topoisomerase I | Oncology | nih.gov |
| G-Protein Coupled Receptors | β2-Adrenoceptor | Asthma/COPD | acs.orgresearchgate.net |
| Poly(ADP-ribose) Polymerase | PARP-1 | Oncology | nih.gov |
| Aminoacyl-tRNA Synthetases | Methionyl-tRNA Synthetase | Oncology | ubaya.ac.id |
Identification of New Biological Targets through High-Throughput Screening and Proteomics
High-throughput screening (HTS) serves as a powerful tool for identifying novel biological targets for benzoxazinone derivatives. By rapidly testing large libraries of compounds, researchers can uncover previously unknown interactions.
A notable example involves a diversity-based high-throughput virtual screening (D-HTVS) of approximately 750,000 compounds from the ChemBridge small molecule library against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases, which are implicated in gastric cancers. nih.gov This large-scale screening identified a benzoxazinone-containing compound, designated C3, as a promising dual inhibitor of both EGFR and HER2. nih.govresearchgate.net The screening process narrowed down the vast library to 1,185 potential candidates based on their predicted binding affinity to the EGFR kinase site. nih.gov Subsequent molecular dynamics simulations and binding free energy calculations highlighted compound C3 for its strong affinity and stable binding to both EGFR and HER2, paving the way for its in vitro validation. nih.govresearchgate.net
Such screening methodologies are crucial for expanding the known target space of the benzoxazinone scaffold beyond its current applications, potentially revealing new therapeutic avenues for a range of diseases.
Investigation of Activity in Complex Biological Systems (e.g., cell-based models)
The efficacy of benzoxazinone derivatives is actively being investigated in various cell-based models, providing critical insights into their potential as therapeutic agents. These studies offer a more complex biological environment than simple enzyme assays, allowing for the assessment of factors like cell permeability, metabolic stability, and effects on cellular pathways.
For instance, derivatives of 2-phenyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one have been evaluated for their anticancer activity. One such compound demonstrated inhibitory effects on the A549 human lung cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 65.43 ±2.7 μg/mL. ubaya.ac.id In the context of breast cancer, newly synthesized 4H-benzo[d] mdpi.comresearchgate.netoxazine (B8389632) compounds showed significant inhibition of cell proliferation in MCF-7 and HCC1954 cell lines, with IC₅₀ values ranging from 3.1 to 95 μM. nih.govacs.org
Furthermore, the dual EGFR/HER2 inhibitor C3, identified through HTS, was tested against gastric carcinoma cells. It inhibited the proliferation of KATOIII and Snu-5 cells with half-maximal growth inhibition (GI₅₀) values of 84.76 nM and 48.26 nM, respectively. nih.govresearchgate.net In vivo studies using Hela/A549 tumor xenograft models have also shown the significant efficiency of certain 4-phenyl-2H-benzo[b] mdpi.commdpi.comoxazin-3(4H)-one derivatives. nih.govdocumentsdelivered.com
| Compound Class/Derivative | Cell Line | Biological Activity | Research Finding | Citation |
| 2-phenyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one | A549 (Human Lung Cancer) | Anticancer | IC₅₀ = 65.43 ±2.7 μg/mL | ubaya.ac.id |
| 4H-benzo[d] mdpi.comresearchgate.netoxazines | MCF-7 & HCC1954 (Breast Cancer) | Anticancer | IC₅₀ range = 3.1 to 95 μM | nih.govacs.org |
| Compound C3 (benzoxazinone derivative) | KATOIII & Snu-5 (Gastric Cancer) | Anticancer (EGFR/HER2 inhibition) | GI₅₀ = 84.76 nM & 48.26 nM | nih.govresearchgate.net |
| 4-phenyl-2H-benzo[b] mdpi.commdpi.comoxazin-3(4H)-one derivative (8d-1) | Hela (Cervical Cancer) Xenograft Model | Anticancer (PI3K/mTOR inhibition) | Tumor Growth Inhibition (TGI) of 87.7% at 50 mg/kg | nih.govdocumentsdelivered.com |
Contribution to Medicinal Chemistry and Chemical Biology
The 6-Phenyl-4H-benzo mdpi.commdpi.comoxazin-3-one core structure is a significant contributor to the fields of medicinal chemistry and chemical biology, serving as a versatile scaffold for drug design and as a tool for probing fundamental biological processes.
Designing Next-Generation Benzoxazinone-Based Compounds
The chemical tractability of the benzoxazinone ring system allows for extensive modification, enabling chemists to design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This process often involves structure-based design, where knowledge of the target's three-dimensional structure guides the synthesis of more effective molecules.
Examples of this design approach include:
PI3K/mTOR Dual Inhibitors: A series of 4-phenyl-2H-benzo[b] mdpi.commdpi.comoxazin-3(4H)-one derivatives were designed and synthesized to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth. One compound, 8d-1, emerged as a potent inhibitor of PI3Kα with an IC₅₀ of 0.63 nM and demonstrated oral bioavailability in mice. nih.govdocumentsdelivered.com
Selective CDK9 Inhibitors: Researchers discovered a novel series of 2H-benzo[b] mdpi.commdpi.comoxazin-3(4H)-one derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator and a target in hematologic cancers. nih.gov
Potent β2-Adrenoceptor Agonists: By modifying the core structure of the known β₂-agonist olodaterol, which contains a 6-hydroxy-4H-benzo mdpi.commdpi.comoxazin-3-one scaffold, researchers developed novel 5-hydroxy-4H-benzo mdpi.commdpi.comoxazin-3-one derivatives with high selectivity for the β₂-adrenoceptor. acs.org
Herbicides: The benzoxazinone skeleton has been modified to create potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme target for herbicides. researchgate.net
These examples highlight how the benzoxazinone framework serves as a foundational template for developing compounds with diverse therapeutic and agricultural applications. researchgate.netuomosul.edu.iq
Understanding Fundamental Biological Processes Modulated by Benzoxazinones
Benzoxazinone-based compounds are valuable tools for chemical biology, helping to elucidate complex biological pathways. By selectively inhibiting specific proteins, these molecules can be used to probe their function within a cell or organism.
The study of benzoxazinone derivatives has provided insights into several key biological processes:
Cancer Signaling Pathways: The development of potent inhibitors for the PI3K/Akt/mTOR and EGFR/HER2 pathways has not only provided potential anticancer drug candidates but has also helped to further understand the roles of these pathways in tumor growth and survival. nih.govnih.govdocumentsdelivered.com
Transcriptional Regulation: Selective CDK9 inhibitors with a benzoxazinone core allow for the transient inhibition of this transcriptional regulator, enabling studies on its role in gene expression and its importance in the survival of cancer cells. nih.gov
Epigenetic Regulation: Some naturally occurring benzoxazinoids have been found to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. This discovery opens up avenues for investigating the role of HDACs in various physiological and pathological states. mdpi.com
Through the design and application of specific molecular probes based on the 6-Phenyl-4H-benzo mdpi.commdpi.comoxazin-3-one scaffold, researchers can continue to unravel the intricacies of cellular function and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
